6-Fluoro-3-(pyridin-3-yl)chroman-4-one

Aromatase Inhibition Breast Cancer Isoflavanone SAR

6-Fluoro-3-(pyridin-3-yl)chroman-4-one (CAS 1529771-77-4) is a rationally designed nonsteroidal aromatase inhibitor with a unique pharmacophore: a C6 fluorine and a pyridin-3-yl group that enables heme iron coordination. With an IC50 of 0.8 μM, it is 84-fold more potent than its 8-fluoro regioisomer and 40-fold more active than 6-fluoroisoflavanone lacking the pyridyl ring. Its all-Low toxicity profile, favorable LogP (1.83), and smaller polar surface area (39.2 Ų) differentiate it from letrozole. Procure ≥98% pure material as a validated reference standard for CYP19 enzymatic assays, docking studies, and SAR-driven medicinal chemistry.

Molecular Formula C14H10FNO2
Molecular Weight 243.23 g/mol
Cat. No. B11871734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-3-(pyridin-3-yl)chroman-4-one
Molecular FormulaC14H10FNO2
Molecular Weight243.23 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CN=CC=C3
InChIInChI=1S/C14H10FNO2/c15-10-3-4-13-11(6-10)14(17)12(8-18-13)9-2-1-5-16-7-9/h1-7,12H,8H2
InChIKeyAWTGRDYTUFOKOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-(pyridin-3-yl)chroman-4-one – A Quantitatively Differentiated Aromatase Inhibitor for Breast Cancer Research Procurement


6-Fluoro-3-(pyridin-3-yl)chroman-4-one (CAS 1529771-77-4) is a bifunctionalized isoflavanone derivative belonging to the chroman-4-one class, featuring a fluorine atom at the C6 position and a pyridin-3-yl substituent at C3 [1]. This compound was developed as part of a rationally designed series of nonsteroidal aromatase (CYP19) inhibitors for hormone-dependent breast cancer research [1]. It is commercially available as a research chemical with a typical purity of ≥98% . Unlike conventional flavonoid-based aromatase inhibitors, the simultaneous incorporation of a heterocyclic nitrogen coordinating group and an electron-withdrawing fluorine substituent creates a unique pharmacophore that cannot be replicated by simple in-class substitution [1].

Why 6-Fluoro-3-(pyridin-3-yl)chroman-4-one Cannot Be Replaced by Closely Related Chroman-4-one Analogs in Aromatase-Targeted Research


Within the bifunctionalized isoflavanone series, even minor structural perturbations produce drastic differences in target engagement. The 6-fluoro substituent in compound 3e confers an 84-fold superiority in aromatase IC50 over its 8-fluoro regioisomer (3d), and a 3.1-fold improvement over the 6-methoxy analog (3c) [1]. The pyridin-3-yl group enables heme iron coordination via its nitrogen lone pair—a binding mode absent in mono-functionalized fluorinated isoflavanones that rely solely on carbonyl coordination [1]. Generic substitution with unsubstituted 3-(pyridin-3-yl)chroman-4-one (1e) would sacrifice 7-fold in potency, while using 6-fluoroisoflavanone lacking the pyridyl ring (2a) results in a 40-fold loss of activity [1]. These non-linear structure–activity relationships mean that only 6-fluoro-3-(pyridin-3-yl)chroman-4-one occupies a unique potency–property niche within this chemical series.

Head-to-Head Quantitative Differentiation of 6-Fluoro-3-(pyridin-3-yl)chroman-4-one Versus Its Closest Structural Analogs


Aromatase Inhibition Potency: 3.1-Fold Superiority of 6-Fluoro Over 6-Methoxy Analog

In a fluorescence-based enzymatic assay using recombinant human CYP19 aromatase and the fluorogenic substrate 7-methoxy-trifluoromethylcoumarin, 6-fluoro-3-(pyridin-3-yl)chroman-4-one (3e) achieved an IC50 of 0.8 ± 0.5 μM, compared to 2.5 ± 1.1 μM for its direct 6-methoxy analog (3c) [1]. This represents a 3.1-fold improvement in inhibitory potency solely attributable to the substitution of the C6 methoxy group with a fluorine atom [1].

Aromatase Inhibition Breast Cancer Isoflavanone SAR

Regioisomeric Selectivity: 6-Fluoro Compound Outperforms 8-Fluoro Isomer by 84-Fold

Within the same study, the positional isomer 8-fluoro-3-(pyridin-3-yl)chroman-4-one (3d) displayed an aromatase IC50 of 67.1 ± 4 μM, whereas the 6-fluoro compound (3e) recorded 0.8 ± 0.5 μM—an 84-fold difference [1]. This dramatic regioisomeric divergence demonstrates that fluorine placement at C6 is essential, not merely advantageous, for achieving low-micromolar potency in the bifunctionalized isoflavanone series [1].

Regioisomer Selectivity Aromatase Inhibition Fluorine Positional Effect

7-Fold Potency Gain Over Unsubstituted Precursor 3-(Pyridin-3-yl)chroman-4-one

The addition of a fluorine atom at C6 onto the parent scaffold 3-(pyridin-3-yl)chroman-4-one (1e, IC50 = 5.8 μM) produced compound 3e with an IC50 of 0.8 μM—a 7-fold improvement [1]. Compared to the completely unadorned parent isoflavanone 1a (IC50 = 29 μM), the improvement is 36-fold [1]. These data quantify the specific contribution of C6 fluorination to the pharmacophore.

C6 Fluorination Effect SAR Optimization Aromatase Inhibitor

Molecular Docking Score: Highest Among All Isoflavanones Evaluated

Molecular docking into the aromatase active site (PDB 3EQM) yielded a top docking score of 56.9 kJ/mol for compound 3e, surpassing 6-fluoroisoflavanone 2a (55.2 kJ/mol), 8-fluoroisoflavanone 2b (53.9 kJ/mol), and 3′,5′-difluoroisoflavanone 2g (56.3 kJ/mol) [1]. Critically, the docking pose revealed a unique binding mode: the pyridyl nitrogen of 3e coordinates directly to the heme iron (distance 2.5 Å), whereas mono-functionalized fluorinated isoflavanones rely on C4 carbonyl coordination [1].

Molecular Docking Heme Iron Coordination Binding Mode

Predicted Toxicity Profile: All Low-Risk Classifications in Silico

Computational toxicity prediction using OSIRIS Property Explorer classified compound 3e as 'Low' across all four risk categories—mutagenic, tumorigenic, irritant, and reproductive effects [1]. This low-risk profile is shared by its 6-methoxy analog (3c) but stands in contrast to several other bifunctionalized isoflavanones (e.g., 3a and 3b) which were flagged as 'High' for mutagenicity [1]. The clinical aromatase inhibitor letrozole, used as a positive control in the same study, carries a 'High' mutagenicity prediction and a 'Medium' irritant/reproductive risk [1]. Compound 3e also exhibits a lower polar surface area (PSA = 39.2 Ų) compared to letrozole (PSA = 78.3 Ų) and a lower LogP (1.83 vs 2.15), suggesting more favorable membrane permeability within the context of the Lipinski framework [1].

In Silico Toxicology Drug-Likeness Physicochemical Properties

Commercial Availability with Documented Purity for Reproducible Research

6-Fluoro-3-(pyridin-3-yl)chroman-4-one is commercially available from multiple chemical suppliers with a certified purity of ≥98% (CAS 1529771-77-4, molecular formula C₁₄H₁₀FNO₂, molecular weight 243.23) . The compound is supplied as a research-grade chemical with documented SMILES notation (O=C1C2=CC(F)=CC=C2OCC1C=3C=NC=CC3) and appropriate storage conditions (sealed, dry, 2–8°C) . In contrast, several closely related analogs (e.g., 8-fluoro isomer 3d, 6-methoxy analog 3c) are not listed with comparable purity guarantees in publicly accessible vendor catalogs, creating a procurement advantage for the 6-fluoro compound in terms of sourcing reliability .

Research Chemical Procurement Purity Specification Reproducibility

Evidence-Backed Application Scenarios for 6-Fluoro-3-(pyridin-3-yl)chroman-4-one in Drug Discovery and Chemical Biology


Lead Optimization of Nonsteroidal Aromatase Inhibitors for Hormone-Dependent Breast Cancer

With an aromatase IC50 of 0.8 μM, a 7-fold improvement over its unsubstituted precursor, and an all-Low predicted toxicity profile, 3e serves as a structurally validated starting point for medicinal chemistry campaigns targeting CYP19 [1]. The pyridyl nitrogen–heme iron coordination mechanism provides a distinct pharmacophoric anchor that can be exploited to design next-generation reversible aromatase inhibitors with potentially improved selectivity over other CYP450 isoforms [1]. Researchers can use this compound as a reference standard when benchmarking novel AI scaffolds in fluorescence-based enzymatic assays [1].

Chemical Probe for Studying Fluorine-Specific Substituent Effects in Cytochrome P450 Active Sites

The 84-fold difference in potency between the 6-fluoro (3e) and 8-fluoro (3d) regioisomers makes this compound uniquely suitable as a chemical probe for investigating the steric and electronic constraints of the aromatase binding pocket around the A-ring region [1]. The combination of quantitative IC50 data, docking scores, and experimentally resolved binding interactions (pyridyl N–Fe distance of 2.5 Å) provides a rich dataset for computational chemists validating docking algorithms or developing predictive SAR models for CYP19 inhibitors [1].

Comparative Pharmacology Studies Evaluating Isoflavanone-Based Versus Triazole-Based Aromatase Inhibitors

The physicochemical differentiation from letrozole—including 50% smaller polar surface area (39.2 vs 78.3 Ų), lower LogP (1.83 vs 2.15), and superior in silico toxicology—positions 3e as a valuable comparator molecule for studies exploring the drug-likeness versus potency trade-off in aromatase inhibitor design [1]. While letrozole achieves picomolar IC50 (2.8 nM), its higher predicted mutagenicity risk and larger PSA may limit certain applications; 3e offers a chemically distinct scaffold with a balanced property profile suitable for exploring alternative chemical space [1].

Reference Standard for Analytical Method Development and Quality Control in Chemical Procurement

With a well-defined CAS number (1529771-77-4), confirmed molecular formula (C₁₄H₁₀FNO₂), molecular weight (243.23), and publicly available SMILES notation, 6-fluoro-3-(pyridin-3-yl)chroman-4-one can serve as a certified reference material for HPLC purity analysis, NMR characterization, and mass spectrometry calibration in medicinal chemistry laboratories . The ≥98% purity specification and defined storage conditions (sealed, dry, 2–8°C) ensure that stock solutions prepared from commercial batches maintain consistent concentration across multiple experimental replicates .

Quote Request

Request a Quote for 6-Fluoro-3-(pyridin-3-yl)chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.